molecular formula C16H10Cl2N4O7S2-2 B1228494 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate

2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate

Cat. No. B1228494
M. Wt: 505.3 g/mol
InChI Key: ITXJRLKVUXXRNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lissamine fast yellow(2-) is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfophenyl)diazenyl]pyrazol-1-yl}benzene-1-sulfonic acid. It is a conjugate base of a lissamine fast yellow (acid form).

Scientific Research Applications

Chemical Synthesis and Characterization

2,5-Dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate is utilized in the synthesis of various chemical compounds. For instance, studies have demonstrated its role in the preparation of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes, offering potential applications in organic synthesis and material science (Chaloner et al., 1992). Additionally, its derivatives have been synthesized for various chemical analyses, demonstrating its versatility in chemical synthesis (Peng-yun, 2013).

Organic Chemistry and Transformations

In organic chemistry, this compound is involved in reactions leading to the formation of unique structures. For example, it has been used in isomerization reactions and in the formation of 3H-pyrazole and 4H-pyrazole derivatives, indicating its utility in studying reaction mechanisms and developing new synthetic routes (Vasin et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been explored for potential bioactivities. Studies include the synthesis and evaluation of compounds for antimicrobial activities, indicating its relevance in drug discovery and pharmaceutical research (Kendre et al., 2013).

Materials Science

In the field of materials science, this compound has been intercalated into layered double hydroxides to produce novel organic-inorganic pigments. This application demonstrates its potential in enhancing the thermal and photo-stability of materials, thus broadening its utility in materials engineering and design (Wang et al., 2011).

properties

Molecular Formula

C16H10Cl2N4O7S2-2

Molecular Weight

505.3 g/mol

IUPAC Name

2,5-dichloro-4-[5-methyl-3-oxo-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,21H,1H3,(H,24,25,26)(H,27,28,29)/p-2

InChI Key

ITXJRLKVUXXRNW-UHFFFAOYSA-L

SMILES

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate

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